molecular formula C16H24N2O4 B2409478 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea CAS No. 1797964-52-3

1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea

Cat. No.: B2409478
CAS No.: 1797964-52-3
M. Wt: 308.378
InChI Key: FPGLIDYVAHNUNT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea is an organic compound with a complex structure that includes a cyclopentyl group, a dimethoxyphenyl group, and a hydroxyethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under suitable conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea
  • 1-Cyclopentyl-3-(2-hydroxyethyl)urea
  • 1-Cyclopentyl-3-(3,4-dimethoxyphenyl)-2-hydroxyethylamine

Uniqueness: 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea is unique due to the presence of both the hydroxyethyl and dimethoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-cyclopentyl-3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-14-8-7-11(9-15(14)22-2)13(19)10-17-16(20)18-12-5-3-4-6-12/h7-9,12-13,19H,3-6,10H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGLIDYVAHNUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)NC2CCCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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